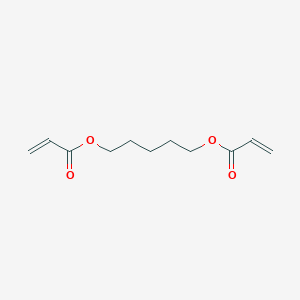

1,5-Pentanediol diacrylate

Descripción

Overview of Acrylate (B77674) Monomers in Advanced Materials Science

Acrylate monomers are esters of acrylic acid and its derivatives, characterized by the presence of a vinyl group directly attached to a carbonyl carbon. researchgate.net This reactive functional group allows them to readily undergo polymerization, a process where individual monomer molecules link together to form long polymer chains. ruicoglobal.com This reactivity is a key reason for their widespread use in the creation of a vast array of polymeric materials. researchgate.netruicoglobal.com

The versatility of acrylate monomers is a cornerstone of advanced materials science. By carefully selecting the structure and functionality of the acrylate monomer, researchers can tailor the properties of the resulting polymers to meet the demands of specific applications. mdpi.com These properties can range from soft and flexible to hard and rigid, with varying degrees of transparency, toughness, and chemical resistance. researchgate.netresearchgate.net

Acrylate-based polymers are integral to numerous modern technologies. They are found in coatings, adhesives, inks, and biomaterials. mdpi.com For instance, their fast curing speeds make them ideal for UV-curable coatings and inks. pcimag.com In the biomedical field, their biocompatibility allows for their use in applications like dental composites and drug delivery systems. polysciences.com The ability to form crosslinked networks enhances the mechanical strength and durability of materials, a critical feature for many advanced applications.

Evolution of Research on 1,5-Pentanediol (B104693) Diacrylate within Polymer Chemistry

A pivotal development in the research landscape of 1,5-pentanediol diacrylate has been the emergence of bio-based production methods. pcimag.com Researchers have developed processes to produce 1,5-pentanediol (1,5-PDO), the precursor to PDDA, from renewable resources like furfural (B47365), which can be derived from biomass such as corncobs. pcimag.comradtech2020.com This shift towards renewable feedstocks represents a significant step towards more sustainable polymer manufacturing.

Much of the recent research has focused on comparing the properties of bio-based PDDA with its petroleum-derived counterpart, HDDA. pcimag.comradtech2020.com Studies have shown that PDDA can often be a direct substitute for HDDA in various formulations with minimal impact on the final properties of the material. pcimag.comradtech2020.com In some cases, the use of the five-carbon PDDA may even offer advantages, such as lower viscosity in formulations. pcimag.com Research has also explored the synthesis of PDDA through various chemical routes, including esterification and transesterification reactions. radtech2020.comgoogle.com

Current Research Landscape and Future Directions for this compound

The current research on this compound is vibrant and multifaceted, with a strong emphasis on its application in high-performance materials and sustainable technologies. A significant area of investigation is its use in UV and electron beam (EB) curable formulations for coatings, inks, and adhesives. radtech2020.com Researchers are exploring how the incorporation of PDDA affects key properties such as cure speed, hardness, flexibility, and adhesion. pcimag.comigmresins.com

Studies have demonstrated that in applications like overprint varnishes and wood coatings, formulations containing PDDA exhibit properties nearly identical to those with HDDA. radtech2020.com Interestingly, in applications such as inkjet inks and adhesives, PDDA has shown the potential for improved performance, including increased tensile modulus and strength. radtech2020.com

Another active research area is the use of this compound in the synthesis of novel polymers with tailored architectures. For example, it is used as a comonomer in the creation of poly(β-amino ester)s, which are being investigated for gene delivery applications. researchgate.net The flexibility imparted by the pentanediol (B8720305) chain can be a desirable characteristic in such materials. cymitquimica.com

Future research is expected to continue exploring the potential of bio-based this compound as a sustainable alternative to petroleum-derived monomers. This includes optimizing its synthesis from renewable feedstocks and further evaluating its performance in a wider range of applications. radtech2020.com Investigations into the photopolymerization kinetics of PDDA and its behavior in dual-curing systems are also likely to be prominent research themes. mdpi.comresearchgate.net The development of new polymers based on PDDA with unique properties for advanced applications, such as in electronics and biomedical devices, will also be a key focus for the scientific community. igmresins.com

| Property | This compound (PDDA) | 1,6-Hexanediol (B165255) diacrylate (HDDA) |

| Source | Can be derived from renewable biomass (furfural) pcimag.comradtech2020.com | Primarily petroleum-based pcimag.com |

| Carbon Chain Length | 5 carbons in the diol backbone pcimag.com | 6 carbons in the diol backbone pcimag.com |

| Viscosity | Potentially lower than HDDA pcimag.com | Generally higher than PDDA pcimag.com |

| Performance in Coatings | Nearly identical to HDDA in many formulations pcimag.comradtech2020.com | Well-established performance pcimag.com |

| Potential Advantages | Sustainable sourcing, potential for improved performance in specific applications (e.g., inkjet inks) pcimag.comradtech2020.com | Established supply chain and historical performance data pcimag.com |

| Boiling Point (°C) | 90-95 pcimag.com | Higher than PDDA pcimag.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-prop-2-enoyloxypentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMCLRBWHRRBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190303 | |

| Record name | 1,5-Pentanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36840-85-4 | |

| Record name | 1,1′-(1,5-Pentanediyl) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36840-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036840854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-pentanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDIOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA5KZC4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1,5 Pentanediol Diacrylate

Esterification Reactions for 1,5-Pentanediol (B104693) Diacrylate Synthesis

The conversion of 1,5-pentanediol to its diacrylate ester is primarily accomplished through established esterification methodologies. These methods include direct reaction with acrylic acid, transesterification with acrylate (B77674) esters, and reaction with acryloyl halides.

Direct Esterification with Acrylic Acid

Direct esterification involves the reaction of 1,5-pentanediol with acrylic acid. google.com This process is typically conducted at temperatures ranging from 60 to 140°C. google.com To drive the reaction towards the formation of the diacrylate, an excess of acrylic acid, typically 2 to 10 moles per mole of the diol, is used. google.com

Ester Exchange Reactions with Acrylic Acid Esters (e.g., Methyl Acrylate)

Transesterification offers an alternative route to PDDA, where 1,5-pentanediol is reacted with an acrylic acid ester, such as methyl acrylate. google.comradtech2020.com This reaction is generally carried out under conditions similar to direct esterification and can also be performed under reduced pressure. google.com The process can be scaled up to produce larger quantities of PDDA. radtech2020.com

Reaction with Acryloyl Halides (e.g., Acryloyl Chloride)

A more reactive method for synthesizing PDDA involves the use of acryloyl halides, like acryloyl chloride. google.comlookchem.com This reaction is typically performed at or below 150°C, and preferably at 100°C or lower. google.com The use of a tertiary amine, such as triethylamine (B128534) or pyridine (B92270), can catalyze the reaction, leading to efficient product formation in a shorter time. google.com The reaction is often carried out in a solvent such as hexane, cyclohexane, benzene (B151609), toluene, or xylene. google.com

Bio-based Synthetic Routes to 1,5-Pentanediol Precursors

The increasing demand for sustainable chemical production has spurred the development of bio-based methods for producing 1,5-pentanediol from renewable resources. These approaches focus on biorefinery pathways converting biomass into 1,5-PDO and metabolic engineering of microorganisms for its direct biosynthesis.

Biorefinery Pathways for 1,5-Pentanediol Production

Biorefineries provide a platform for converting lignocellulosic biomass, such as agricultural and wood wastes, into valuable chemicals like 1,5-pentanediol.

Table 1: Biorefinery Feedstocks for 1,5-Pentanediol Production

| Feedstock | Intermediate | Reference |

|---|---|---|

| Corncobs | Furfural (B47365) | pcimag.comwisc.edupyranco.comrenewable-carbon.euechemi.comsmolecule.compcimag.com |

| Sugarcane Bagasse | Furfural | pyranco.comrenewable-carbon.euechemi.comsmolecule.comgoogle.compcimag.com |

| Wood/Woody Biomass | Furfural | pcimag.compyranco.comrenewable-carbon.euechemi.comsmolecule.comgoogle.com |

Metabolic Engineering Approaches for 1,5-Pentanediol Biosynthesis

Metabolic engineering of microorganisms, particularly Escherichia coli, presents a promising avenue for the de novo production of 1,5-pentanediol from simple sugars like glucose. cncb.ac.cnacs.orgnih.govacs.orgnih.gov As no natural metabolic pathway for 1,5-PDO biosynthesis exists, researchers have designed and constructed artificial pathways. cncb.ac.cnacs.orgacs.orgnih.govigem.wiki

Escherichia coli via Cadaverine-derived pathway: One strategy involves engineering E. coli to produce 1,5-PDO from glucose via a cadaverine-derived pathway. nih.govresearchgate.net This pathway has a high theoretical yield. nih.govresearchgate.net By optimizing the pathway and fermentation process, engineered E. coli strains have been shown to produce significant titers of 1,5-PDO. nih.gov For instance, one study reported the production of 9.25 g/L of 1,5-PDO in a fed-batch fermentation. nih.gov This pathway converts cadaverine (B124047) to 1,5-PDO via 5-hydroxyvalerate (5-HV). nih.govresearchgate.net

Escherichia coli via Lysine-derived pathway: Another approach utilizes the natural lysine (B10760008) biosynthesis pathway in E. coli. cncb.ac.cnacs.orgacs.orgnih.gov Artificial metabolic modules are introduced to convert lysine sequentially into 5-hydroxyvalerate (5-HV) and then to 1,5-PDO. cncb.ac.cnacs.orgacs.orgnih.gov This can be achieved through a 5-hydroxyvaleryl-CoA intermediate. cncb.ac.cnacs.orgacs.orgnih.gov Engineered strains have successfully produced 1,5-PDO from glucose, with some studies also supplementing the medium with lysine to enhance production. cncb.ac.cnacs.orgacs.orgnih.gov For example, an engineered strain produced 0.35 g/L of 1,5-PDO in a medium containing glucose and lysine. cncb.ac.cnacs.orgnih.gov Further engineering of a lysine-producing strain resulted in the accumulation of 0.12 g/L of 1,5-PDO from glucose as the primary carbon source. cncb.ac.cnnih.gov More recent research has focused on developing energy-conserving pathways from lysine, achieving titers of 11.7 g/L of 1,5-PDO in a bioreactor. nih.gov

Table 2: Engineered E. coli Strains for 1,5-Pentanediol Production

| Pathway | Precursor(s) | Reported Titer (g/L) | Reference |

|---|---|---|---|

| Cadaverine-derived | Glucose | 9.25 | nih.gov |

| Lysine-derived (CoA-dependent) | Glucose, Lysine | 0.35 | cncb.ac.cnacs.orgnih.gov |

| Lysine-derived (CoA-dependent) | Glucose | 0.12 | cncb.ac.cnnih.gov |

Comparison of Bio-based and Petroleum-derived 1,5-Pentanediol Feedstocks in Diacrylate Synthesis

The starting material, 1,5-pentanediol (1,5-PDO), can be sourced from either traditional petroleum-based methods or renewable bio-based routes. This choice of feedstock has implications for the sustainability and cost-effectiveness of the final diacrylate product.

Petroleum-Derived 1,5-Pentanediol: Traditionally, 1,5-PDO is produced from petroleum-derived feedstocks. For instance, it can be a byproduct of caprolactam production, which itself originates from oil-derived benzene. radtech2020.com This conventional route is well-established but is subject to the price volatility and environmental concerns associated with fossil fuels. pcimag.com

Bio-based 1,5-Pentanediol: A more sustainable alternative involves the production of 1,5-PDO from renewable biomass. A notable process starts with furfural, a chemical derived from agricultural and forestry waste like corncobs and wood. radtech2020.compcimag.com This furfural is then converted to 1,5-PDO through a multi-step, continuous process. pcimag.com Technoeconomic analyses suggest that this bio-based route can produce 1,5-PDO at a significantly lower cost compared to its petroleum-based counterpart. radtech2020.com

Synthesis of 1,5-Pentanediol Diacrylate (PDDA): The synthesis of PDDA from 1,5-PDO is a straightforward process, often mirroring the production of similar diacrylates like 1,6-hexanediol (B165255) diacrylate (HDDA). pcimag.com Common methods include:

Esterification: Direct reaction of 1,5-pentanediol with acrylic acid. google.com

Transesterification: Reaction of 1,5-pentanediol with an acrylic acid ester, such as methyl acrylate. radtech2020.com

Reaction with Acryloyl Halide: Reacting 1,5-pentanediol with a (meth)acryloyl halide like acryloyl chloride. google.com

Regardless of the feedstock origin for 1,5-PDO, the subsequent synthesis to PDDA can be performed with high yields. pcimag.com Studies have shown that PDDA produced from bio-based 1,5-PDO is a viable replacement for petroleum-based HDDA in many formulations, often without the need for significant reformulation. radtech2020.com In some applications, such as inkjet and adhesive formulations, PDDA may even offer performance improvements. radtech2020.com

Table 1: Comparison of Feedstocks for this compound Synthesis

| Feature | Petroleum-Derived Feedstock | Bio-based Feedstock |

|---|---|---|

| Starting Material | Benzene (from petroleum) | Furfural (from biomass like corncobs) radtech2020.compcimag.com |

| Intermediate | 1,5-Pentanediol (byproduct of caprolactam production) pcimag.com | 1,5-Pentanediol (from furfural conversion) pcimag.com |

| Sustainability | Dependent on fossil fuels pcimag.com | Renewable and sustainable pcimag.com |

| Cost | Subject to oil price fluctuations pcimag.com | Potentially lower cost radtech2020.com |

| PDDA Performance | Established baseline | Nearly identical to petroleum-derived in many cases, with potential for improvement in specific applications radtech2020.com |

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of this compound synthesis are heavily influenced by the choice of catalyst. Various catalytic systems, including tertiary amines, enzymes, and organocatalysts, are employed to facilitate the acylation of 1,5-pentanediol.

Tertiary amines are commonly used as catalysts in the synthesis of diacrylates. google.com They are particularly effective in reactions involving acryloyl halides.

Mechanism: In these reactions, the tertiary amine acts as a base to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct, driving the reaction to completion. bizhat.com They can also function as nucleophilic catalysts.

Examples: Triethylamine and pyridine are frequently cited examples of tertiary amine catalysts used in the synthesis of di(meth)acrylates. google.combizhat.com Their use allows the reaction to proceed efficiently and in a shorter timeframe. google.com

Applications: Triethylamine has been used as a catalyst in the synthesis of multifunctional acrylate monomers from the reaction of acryloyl chloride with polyols. researchcommons.org It is also employed in thiol-acrylate conjugate addition reactions. nih.gov Pyridine-based catalysts are also known to be effective in various acylation reactions. bizhat.com

Enzymatic catalysis offers a high degree of selectivity in the acylation of diols, which can be advantageous for controlling the reaction and obtaining specific products. Lipases are a prominent class of enzymes used for this purpose.

Regioselectivity: Lipases can exhibit high regioselectivity, meaning they can selectively acylate one hydroxyl group over another in a diol. researchgate.net For instance, lipases from Candida antarctica (often immobilized as Novozym 435) have shown high regioselectivity in the acylation of steroidal vicinal diols. researchgate.net

Chemoselectivity: Enzymes can also distinguish between a diol and its monoacylated product, which is crucial for achieving high yields of the monoester. For example, lipase-catalyzed monoacetylation of 1,n-diols (where n=5 or 8) using vinyl acetate (B1210297) has been reported with high monoacetylation excesses. researchgate.netresearchgate.net

Reaction Conditions: Enzymatic acylations are often carried out in organic solvents. The choice of solvent can influence the selectivity of the reaction. core.ac.uk For example, in the acylation of a vitamin D A-ring precursor, Candida antarctica lipase (B570770) showed different selectivities in benzene versus isopropyl ether. core.ac.uk

Organocatalysis has emerged as a powerful tool for the selective functionalization of diols, relying on small organic molecules to catalyze reactions with high precision.

Molecular Recognition: A key principle in organocatalytic diol acylation is molecular recognition. The catalyst is designed to interact with the diol substrate through non-covalent interactions, such as hydrogen bonding, to position it for selective acylation. researchgate.netjst.go.jp C2-symmetric chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts, for instance, have been shown to effectively discriminate between a diol and its monoacylate through molecular recognition, leading to highly chemoselective monoacylation of linear diols like 1,5-pentanediol. researchgate.netjst.go.jp

Catalyst Design: The structure of the organocatalyst is critical for its effectiveness. Chiral elements and functional groups are strategically incorporated to create a specific binding pocket that favors the acylation of a particular hydroxyl group. beilstein-journals.org For example, chiral 1,2-diamines derived from (S)-proline have been used for the desymmetrization of meso-diols. oup.com

Reversal of Selectivity: In some cases, organocatalysts can be used to reverse the inherent reactivity of hydroxyl groups. For example, a catalyst was used to selectively acylate a secondary hydroxyl group in the presence of a primary one, which is contrary to the normal reactivity trend. jst.go.jp This is achieved through specific molecular recognition events between the catalyst and the substrate. jst.go.jp

Table 2: Comparison of Catalytic Systems for Diol Acylation

| Catalytic System | Key Features | Examples |

|---|

| Tertiary Amines | - Acts as a base to neutralize acid byproducts

Enzymatic Methodologies for Selective Acylation of Diols

Process Optimization and Scale-up Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process optimization and scale-up factors.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and purity while minimizing energy consumption. For instance, esterification reactions are typically carried out at temperatures between 60-140°C, while reactions with acryloyl halides are generally kept below 150°C. google.com

Catalyst Selection and Concentration: The choice and amount of catalyst can significantly impact the reaction rate and selectivity. For esterification reactions, acid catalysts, metal oxides, or esterified catalysts are used in concentrations ranging from 0.001-5 wt%. google.com For reactions with acryloyl halides, tertiary amines are employed to ensure the reaction proceeds efficiently. google.com

Solvent and Purification: The selection of an appropriate reaction solvent, such as hexane, cyclohexane, benzene, or toluene, is important for the reaction and subsequent purification. google.com After the reaction, the product is typically obtained by washing with an alkaline aqueous solution and then water, followed by solvent removal or distillation. google.com

Scale-up from Lab to Production: The process of scaling up involves moving from lab-scale testing to producing larger quantities. This includes testing the synthesis with the actual bio-based 1,5-PDO to identify and address any differences arising from its production process. radtech2020.com The goal is to confirm that the scaled-up process can consistently produce PDDA that meets the required specifications for various applications. radtech2020.com

Commercialization: Partnerships between companies specializing in the production of bio-based 1,5-PDO and those with expertise in converting it to PDDA and marketing it are crucial for successful commercialization. pyranco.com This includes scaling up production to meet customer demand and qualification requirements. pyranco.com

Polymerization Kinetics and Mechanisms of 1,5 Pentanediol Diacrylate

Radical Polymerization Kinetics of 1,5-Pentanediol (B104693) Diacrylate

The polymerization of 1,5-Pentanediol diacrylate (PDDA) proceeds via a free-radical mechanism, where the two acrylate (B77674) groups allow for the formation of a crosslinked three-dimensional polymer network. This process can be initiated by various means, most notably through the application of energy in the form of ultraviolet (UV) light, electron beams, or heat.

Photoinitiated Polymerization (UV and Electron Beam Curing)

Photoinitiated polymerization is a dominant method for curing this compound, valued for its rapid cure speeds. researchandmarkets.compcimag.com This process involves the use of a photoinitiator that, upon absorption of light (typically UV) or high-energy electrons, generates reactive radical species that initiate the polymerization of the acrylate groups. radtech2020.comgoogle.com Formulations for UV and electron beam (EB) curing typically consist of an oligomer, a multifunctional acrylic monomer like PDDA to reduce viscosity and increase crosslink density, and, in the case of UV curing, a photoinitiator. radtech2020.com

The choice of photoinitiator is critical in UV curing systems as it dictates the efficiency and rate of polymerization. A commonly used photoinitiator for acrylate polymerization is 2,2-Dimethoxy-2-phenylacetophenone. google.comgoogle.comactylis.com This compound, a type of benzyl (B1604629) ketal, undergoes a photochemical α-cleavage upon UV irradiation to produce two radical fragments, which then initiate the polymerization chain reaction. google.comresearchgate.net The concentration of the photoinitiator influences the cure characteristics; typically, it is used in amounts ranging from 0.1% to 10% by weight of the composition. google.com The efficiency of photoinitiators like 2,2-Dimethoxy-2-phenylacetophenone allows for the rapid, tack-free curing of acrylate films upon exposure to UV light. google.com

Temperature significantly affects the photopolymerization kinetics of this compound. researchgate.net Studies using real-time Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) have shown that the polymerization rate generally increases with temperature. researchgate.netresearchgate.net This is attributed to a decrease in monomer viscosity, which enhances the mobility and diffusion of reactive species. researchgate.net For diacrylates, the polymerization rate often follows the Arrhenius law up to a certain temperature, approximately 80-90°C. researchgate.nettue.nl Above this range, termination processes can become more prominent, leading to a decrease in the polymerization rate. researchgate.net The induction period, which is a delay in the onset of polymerization often caused by dissolved oxygen, has been found to decrease with increasing temperature due to the lower solubility of oxygen in the acrylate formulation at higher temperatures. researchgate.netresearchgate.net

Table 1: Effect of Temperature on Photopolymerization of Diacrylates

| Temperature Range | General Effect on Polymerization Rate | Primary Reason |

| Room Temperature to ~90°C | Rate increases with temperature. researchgate.nettue.nl | Decreased viscosity enhances diffusion of reactive species. researchgate.net |

| ~90°C to ~145°C | Rate may decrease with increasing temperature. tue.nl | Chain transfer reactions can suppress autoacceleration. tue.nl |

| Above ~145°C | Rate decreases further. tue.nl | Depropagation (the reverse of polymerization) becomes significant. tue.nl |

Both UV and Electron Beam (EB) curing are effective methods for polymerizing this compound, but they operate on different principles. radtech2020.com UV curing relies on photoinitiators to generate radicals, while EB curing uses high-energy electrons to directly create radical sites on the monomer and oligomer molecules, thus initiating polymerization without the need for an initiator. researchgate.net

EB curing often results in a higher degree of conversion and crosslinking compared to UV curing for a given energy dose. researchgate.net This can lead to improved surface hardness. researchgate.net A key advantage of EB curing is the elimination of photoinitiators, which can be a source of migrating species and yellowing in the final product. Studies comparing the two methods on general acrylate coatings have shown that EB-cured films exhibit a lower yellowness index than UV-cured films. The kinetics of EB polymerization can be extremely rapid, with the process being largely independent of temperature. researchgate.net

Table 2: Comparison of UV and Electron Beam Curing for Acrylate Systems

| Feature | UV Curing | Electron Beam (EB) Curing |

| Initiation Source | UV light absorption by a photoinitiator. radtech2020.com | Direct interaction of high-energy electrons with the resin. |

| Photoinitiator | Required. radtech2020.com | Not required. |

| Curing Speed | Fast. pcimag.com | Very fast. allnex.com |

| Degree of Cure | High. | Generally higher than UV for a given dose. researchgate.net |

| Yellowing | Can occur due to photoinitiator byproducts. | Significantly lower tendency for yellowing. |

| Substrate Penetration | Limited, can be affected by pigments. | High, allows for curing of thick or pigmented systems. |

Temperature Effects on Photopolymerization Kinetics

Autocatalytic Models in this compound Polymerization

The polymerization kinetics of multifunctional monomers like this compound often exhibit an autoaccelerating effect, known as the Trommsdorff–Norrish effect. This phenomenon, where the polymerization rate increases as the conversion proceeds, is due to the diffusion-controlled nature of the termination step in the increasingly viscous medium. researchgate.net

An autocatalytic model is frequently and successfully applied to describe these complex kinetics. researchgate.netresearchgate.net The model is expressed by the equation:

dα/dt = k(T) * α^m * (1-α)^n

where:

α is the fractional conversion of the double bonds

dα/dt is the rate of polymerization

k(T) is the temperature-dependent rate constant

m and n are the reaction orders that describe the autocatalytic mechanism.

For dimethacrylate systems studied by isothermal photocalorimetry, it has been shown that an autocatalytic model can describe the reaction satisfactorily. researchgate.netresearchgate.net The reaction orders, m and n, were found to be constant over the reaction temperature range, while the phenomenological rate constant, k, varies with temperature according to the Arrhenius law up to about 80°C. researchgate.net This model effectively captures the initial acceleration and subsequent deceleration of the polymerization rate as the system approaches full conversion and mobility becomes highly restricted. researchgate.net

Mechanistic Studies of this compound Polymerization

The polymerization of this compound, a difunctional monomer, leads to the formation of a densely cross-linked polymer network. Understanding the mechanisms governing this process is crucial for controlling the final properties of the material.

Reaction Rate Constants (kp, kt) and Their Evolution with Conversion

The kinetics of photopolymerization for multifunctional monomers like this compound are characterized by the propagation rate constant (kp) and the termination rate constant (kt). These constants are not static but evolve as the polymerization progresses and the viscosity of the system increases.

Initially, kp is relatively high, but as the monomer is converted into a polymer network, the system's mobility decreases. This phenomenon, known as diffusion control, causes a significant drop in both kp and kt. The termination step, which involves the combination of two large, hindered polymer radicals, is particularly affected by the increasing viscosity and becomes diffusion-controlled from very early stages of the reaction. The propagation step also becomes diffusion-controlled, especially after the gel point, where the movement of monomer to the growing radical sites is restricted.

The evolution of these rate constants is a complex function of monomer conversion. At the onset of polymerization, termination is reaction-controlled. As the reaction proceeds, termination becomes diffusion-controlled, first by translational diffusion and later by segmental diffusion of the chain ends. Finally, at high conversions, the propagation reaction also becomes diffusion-controlled, and the termination process is governed by reaction diffusion, where the radical site moves through monomer reaction.

Table 1: Evolution of Termination and Propagation Mechanisms with Conversion

| Conversion Stage | Dominant Termination Mechanism | Dominant Propagation Mechanism |

| Low | Reaction-controlled / Translational Diffusion | Reaction-controlled |

| Intermediate (Post-gel) | Segmental Diffusion | Reaction-controlled / Diffusion-controlled |

| High | Reaction Diffusion | Diffusion-controlled |

Reactive Diffusion Mechanisms in Polymerization

In the highly cross-linked network formed during the polymerization of this compound, the mobility of radical chain ends becomes severely restricted. In this environment, a "reactive diffusion" mechanism can become significant for the termination reaction. This mechanism proposes that the radical center can effectively move through the polymer network by adding monomer units, a process that continues until it comes into close proximity with another radical, allowing for termination to occur. This means that the propagation reaction itself becomes the primary mode of radical migration, highlighting the intricate coupling between propagation and termination in these systems.

Polymerization in the Presence of Specific Co-monomers and Additives

The properties of polymers derived from this compound can be tailored by introducing co-monomers and other additives into the polymerization system.

Co-polymerization with Cyclic Thioanhydrides and Diols/Diamines

Research has explored the synthesis of poly(thioester-anhydride)s through the co-polymerization of cyclic thioanhydrides with diols or diamines. While this specific study does not directly mention this compound, it provides a framework for how di-functional compounds can be incorporated into novel polymer structures. The principles of such co-polymerizations suggest that this compound could potentially be used in similar systems to create cross-linked materials with unique properties derived from the thioester and anhydride (B1165640) linkages.

Studies on Polymerization of ε-Caprolactone in Presence of 1,5-Pentanediol

The ring-opening polymerization of ε-caprolactone is a well-established method for producing biodegradable polyesters. The presence of a diol, such as 1,5-Pentanediol, can initiate this polymerization. In such a system, the hydroxyl groups of the diol attack the carbonyl group of the caprolactone (B156226) monomer, leading to the formation of a polymer chain with hydroxyl end groups. This demonstrates the potential for 1,5-Pentanediol to be integrated into polyester (B1180765) chains, which could then be further functionalized or cross-linked if, for instance, a diacrylate monomer were also present.

Advanced Applications and Performance Characteristics in Polymeric Systems

1,5-Pentanediol (B104693) Diacrylate in Energy-Curable Formulations

1,5-Pentanediol diacrylate (PDDA) and its derivatives, such as 3-methyl-1,5-pentanediol (B147205) diacrylate (MPDDA), are difunctional acrylic monomers integral to the formulation of advanced polymeric systems. arkema.comallnex.com These compounds are particularly valuable in energy-curable formulations, which polymerize rapidly when exposed to ultraviolet (UV) light or electron beam (EB) radiation. arkema.comspecialchem.comarkema.com This rapid, on-demand curing process allows for the creation of high-performance, solvent-free (100% solids) coatings and inks with a low environmental impact. allnex.com The linear, five-carbon backbone of PDDA provides a unique balance of properties, positioning it as a competitive and, in its bio-based form, more sustainable alternative to conventional monomers like 1,6-Hexanediol (B165255) diacrylate (HDDA). radtech2020.compyranco.comvirtuemarketresearch.com

In the realm of UV and EB curable coatings, this compound serves as a key building block, contributing to the final properties of the cured material. radtech2020.comgoogle.com It is employed in a wide array of applications, including coatings for wood, plastics, and metals, as well as in graphic arts and inkjet inks. igmresins.com The monomer polymerizes through a free-radical mechanism initiated by the energy source, forming a highly cross-linked, durable polymer network. windows.net Formulations based on the diacrylate of bio-based 1,5-pentanediol have demonstrated performance characteristics, including hardness and flexibility, that are comparable to coatings derived from petroleum-based feedstocks. virtuemarketresearch.com

One of the primary functions of this compound and its derivatives in energy-curable formulations is to act as a reactive diluent. allnex.compcimag.com Reactive diluents are monomers used to reduce the viscosity of the formulation, which often contains high molecular weight oligomers, to a level suitable for the chosen application method (e.g., spraying, rolling, or inkjet printing). igmresins.compcimag.com Unlike non-reactive solvents that evaporate upon curing, reactive diluents become chemically incorporated into the final polymer structure, contributing to 100% solids formulations and eliminating the emission of volatile organic compounds (VOCs). allnex.com

3-methyl-1,5-pentanediol diacrylate (MPDDA) is noted for its very low viscosity and is considered an excellent viscosity reducer with high diluting power. allnex.comspecialchem.comallnex.com Research comparing bio-based this compound (PDDA) with the industry-standard 1,6-hexanediol diacrylate (HDDA) found that their viscosities in simplified overprint varnish (OPV) and wood coating formulations were virtually identical. pcimag.com This allows PDDA to serve as a drop-in replacement for HDDA without requiring significant reformulation to adjust viscosity. radtech2020.com

| Formulation | Monomer | Viscosity (cP at 25°C) |

| Simplified OPV | HDDA | 100 |

| Simplified OPV | PDDA | 100 |

| Simplified Wood Coating | HDDA | 100 |

| Simplified Wood Coating | PDDA | 100 |

| Data derived from a study comparing simplified coating formulations. pcimag.com |

The ability of a coating to adhere to a substrate is critical for its performance and durability. Formulations containing this compound derivatives have been shown to exhibit excellent adhesion. allnex.comwindows.net The selection of monomers with specific functional groups is key to influencing the adhesion properties of a UV-curable system. nsm-na.com The chemical structure of PDDA contributes to favorable interactions with a variety of substrates. google.com

In a comparative study, coatings formulated with bio-based PDDA showed adhesion properties on various substrates that were nearly identical to those formulated with HDDA. radtech2020.com This suggests that substituting the conventional six-carbon diacrylate with the five-carbon PDDA does not compromise adhesion performance. radtech2020.com Specifically, 3-methyl-1,5-pentanediol diacrylate (MPDDA) is highlighted for its ability to improve adhesion in coatings and inks. allnex.comwindows.net

| Property | Rating (1-5 Scale) |

| Adhesion (MPDDA-based) | 3 |

| Rating based on product data where 5 is excellent. igmresins.com |

The mechanical properties of the cured film, such as flexibility and toughness, are significantly influenced by the monomer composition. This compound and its derivatives contribute to a desirable balance of these properties. The use of 2,4-dialkyl-1,5-pentanediol di(meth)acrylates, for example, results in cured products with excellent toughness and flexibility. google.com Similarly, 1,5-pentanediol dimethacrylate (a related compound) is known to be a flexible crosslinking agent that imparts toughness to polymer matrices. polysciences.compolysciences.com

Detailed studies comparing PDDA and HDDA in various UV-curable applications have shown that PDDA can match and sometimes exceed the performance of HDDA. In overprint varnish and wood coating formulations, the tensile and flexural properties were very similar for both monomers. radtech2020.compcimag.com However, for inkjet applications, the PDDA formulation showed an increased tensile modulus and strength, as well as improved flexural modulus and strength, indicating enhanced toughness and rigidity. radtech2020.com The adhesive formulation with PDDA also exhibited increased tensile strength and elongation. radtech2020.com This demonstrates that the shorter carbon chain of PDDA can lead to performance improvements in specific systems. pcimag.com

| Formulation | Monomer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation (%) |

| Inkjet | HDDA | 2400 | 45 | 3 |

| Inkjet | PDDA | 2800 | 55 | 3 |

| Adhesive | HDDA | 30 | 1.5 | 35 |

| Adhesive | PDDA | 30 | 2.5 | 45 |

| Comparative data from a study on UV/EB cure applications. radtech2020.com |

The cross-linked nature of energy-cured coatings provides inherent resistance to chemicals and solvents. The choice of monomer impacts the cross-link density and, consequently, the level of resistance. Materials based on 3-methyl-1,5-pentanediol diacrylate are noted for exhibiting good chemical resistance. cymitquimica.com This attribute is crucial for coatings intended for demanding environments where exposure to various substances is common.

Research on UV-curable wood coatings utilizing a mixture containing 1,5-pentanediol diricinoleate (a derivative of 1,5-pentanediol) as a reactive diluent demonstrated excellent surface resistance. analis.com.my The cured film showed high resistance to liquids including alcohol, coffee, water, and grease over a 24-hour exposure period. analis.com.my This indicates that the 1,5-pentanediol backbone can be effectively used in formulations designed for high chemical durability. analis.com.my

Thermal stability is an important characteristic for coatings, especially those exposed to elevated temperatures during their service life. The chemical structure of this compound contributes to the thermal stability of the resulting polymer. 3-Methyl-1,5-pentanediol diacrylate is specifically recognized for its good thermal stability. cymitquimica.com This property is being leveraged by coating developers to extend the service life of composite materials formulated with bio-based 1,5-pentanediol derivatives. researchandmarkets.com Research into adhesive systems based on 3-methyl-1,5-pentanediol diacrylate has also involved thermal analysis to characterize the material's behavior at different temperatures. mdpi.com

UV and Electron Beam Curable Coatings

Resistance to Hydrolysis of Cured Products

The chemical structure of a diacrylate monomer influences the properties of the final cured product, including its durability and resistance to environmental factors. Cured products derived from compositions containing di(meth)acrylates of 2,4-dialkyl-1,5-pentanediol have been noted for their good resistance to hydrolysis, which contributes to excellent toughness. google.com While specific quantitative data on the hydrolysis resistance of neat 1,5-PDDA cured polymers is not extensively detailed in the provided sources, its performance is often benchmarked against HDDA. Coatings formulated with HDDA are known for attributes including low water sensitivity. pcimag.com Comparative studies show that 1,5-PDDA-based formulations perform similarly to their HDDA counterparts, suggesting that cured materials incorporating 1,5-PDDA also exhibit favorable resistance to water and hydrolysis. pcimag.comradtech2020.com

Printing Inks (e.g., Digital Printing Ink Formulations)

This compound and its derivatives are utilized as reactive diluents in ultraviolet (UV) and electron beam (EB) curable printing inks, including those for inkjet applications. radtech2020.comallnex.comgoogleapis.com The monomer's function is to reduce viscosity, dissolve solid components like photoinitiators, and participate in the polymerization reaction to become part of the final cured ink film. pcimag.com

In a comparative study, an inkjet formulation using bio-based 1,5-PDDA as a substitute for HDDA showed improved mechanical properties. radtech2020.com The 1,5-PDDA formulation exhibited a higher tensile modulus and strength with minimal difference in elongation. radtech2020.com Furthermore, it provided an increased flexural modulus and strength. radtech2020.com These enhancements suggest that 1,5-PDDA can be a high-performance alternative to traditional monomers in digital printing ink formulations. radtech2020.compyranco.com

A derivative, 3-methyl-1,5-pentanediol diacrylate (MPDDA), is also specified in photocurable ink compositions for inkjet printing. googleapis.comepo.org One such formulation includes 40 to 70% by mass of a diacrylate component, which can be MPDDA, to achieve good adhesion to polyolefin substrates and high abrasion resistance. googleapis.com

Table 1: Example of a White UV Inkjet Ink Formulation Component

| Component | Weight Percentage (%) |

|---|---|

| 3-methyl-1,5-pentanediol diacrylate | 15.00 |

This table is illustrative of a component within a larger formulation. Data sourced from scribd.com.

Adhesives and Sealants

This compound is a component in adhesive and sealant formulations, where its properties contribute to bond strength and flexibility. radtech2020.comxinsuvn.comcymitquimica.com Its ability to enhance adhesion makes it a valuable ingredient. pcimag.comcymitquimica.com When used in UV-curable adhesive formulations, 1,5-PDDA has been shown to offer performance advantages over HDDA. radtech2020.com Specifically, an adhesive formulation with 1,5-PDDA demonstrated increased tensile strength and elongation while maintaining a similar tensile modulus compared to an HDDA-based formulation. radtech2020.com

The adhesion properties of formulations containing 1,5-PDDA were tested on various substrates, including glass, polycarbonate (PC), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and were found to be the same as for HDDA formulations. radtech2020.com Derivatives like 3-methyl-1,5-pentanediol diacrylate are also employed in lamination adhesives, where they provide low viscosity, flexibility, good reactivity, and adhesion. allnex.comspecialchem.com

Table 2: Comparative Tensile Properties in an Adhesive Formulation

| Property | 1,5-PDDA Formulation | HDDA Formulation |

|---|---|---|

| Tensile Strength | Increased | Baseline |

| Tensile Elongation | Increased | Baseline |

| Tensile Modulus | Similar | Baseline |

This table summarizes qualitative findings from a comparative study. Data sourced from radtech2020.com.

Polymer Composites and Nanomaterials Incorporating this compound

Beyond traditional applications, this compound serves as a critical monomer in the synthesis of advanced polymer composites and nanomaterials, particularly in the biomedical field for applications like gene delivery.

Poly(Beta-Amino Ester) (PBAE) Nanoparticle Synthesis

Poly(beta-amino esters) (PBAEs) are a class of biodegradable polymers synthesized for creating nanoparticles used in non-viral gene delivery. tandfonline.comdovepress.com The synthesis typically involves a two-step Michael addition reaction. nih.govresearchgate.net In this process, this compound (often denoted as B5 in literature) acts as a diacrylate backbone monomer. tandfonline.comnih.govnih.govacs.org

The first step involves the reaction of the diacrylate backbone (B5) with a primary amine-containing side chain monomer ("S") to create an acrylate-terminated base polymer. nih.govacs.org In the second step, this base polymer is "end-capped" with a small amine-containing molecule ("E") to form the final PBAE. nih.govnih.gov The variability of the backbone, side chain, and end-cap monomers allows for the creation of large libraries of polymers with fine-tuned properties for specific applications. dovepress.complos.org

The versatility of PBAE synthesis allows for the combination of this compound (B5) with a wide array of amine-containing side chains and end-capping molecules. Specific examples from research literature include:

3-amino-1-propanol (S3): This amino alcohol is used as a side-chain monomer, reacting with the B5 backbone. tandfonline.comnih.govacs.org The resulting base polymer can then be end-capped with various amines, such as 2-((3-aminopropyl)amino)ethanol (E6) to form the polymer B5-S3-E6 (also referred to as 536). tandfonline.comdovepress.com Another documented end-cap for the B5-S3 base is 3,3'-iminobis(N,N-dimethylpropylamine) (J12). researchgate.netnih.gov

4-amino-1-butanol (B41920) (S4): This amine is also used as a side-chain monomer with the B5 backbone. tandfonline.comacs.orgresearchgate.net For instance, PBAE546 is synthesized by first reacting this compound (B5) with 4-amino-1-butanol (S4), followed by end-capping with 2-((3-aminopropyl)amino)ethanol (E6). researchgate.net

1-(3-aminopropyl)-4-methyl piperazine (B1678402) (E7): This molecule is frequently used as an end-capping amine. tandfonline.comnih.govacs.org It has been used to terminate polymers made from the B5 backbone and side chains like 5-amino-1-pentanol (B144490) (S5) to create B5-S5-E7. plos.org This specific polymer was identified as a lead candidate for gene delivery to retinal pigment epithelial cells. plos.org

2-((3-aminopropyl)amino)ethanol (E6): This is another common end-capping agent. tandfonline.comnih.govacs.org It is used to create polymers such as B5-S3-E6 (536) and PBAE546, as mentioned above. tandfonline.comdovepress.comresearchgate.net

The PBAE polymers synthesized using this compound are characterized to determine their physicochemical properties, which are crucial for their function as nanoparticle-based delivery vehicles. Key characterization techniques include:

Molecular Weight and Polydispersity: Gel permeation chromatography (GPC) is used to determine the number average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polymers. tandfonline.comresearchgate.net For a library of PBAEs including those based on B5, the Mn was found to vary from 3 to 16 kDa. researchgate.net

Chemical Structure: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is employed to confirm the chemical structure of the synthesized polymers, ensuring the reaction has proceeded as expected. nih.govpubcompare.ai

Nanoparticle Size and Surface Charge: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter (size) and zeta potential (surface charge) of the PBAE nanoparticles formed when the polymer is mixed with genetic material like plasmid DNA. nih.govnih.gov For a series of PBAE nanoparticles, including those made with the B5 backbone, hydrodynamic diameters ranged from 100 to 200 nm, and they all exhibited a positive zeta potential between +15 and +22 mV. nih.gov The positive charge is essential for condensing the negatively charged DNA and for interacting with cell membranes.

Table 3: Characterization Data for Select PBAE Nanoparticles Incorporating this compound (B5)

| Polymer Name | Backbone (B) | Side Chain (S) | End-Cap (E) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |

|---|---|---|---|---|---|

| 536 | B5 | S3 | E6 | ~100-200 | ~+15 to +22 |

| B5-S5-E7 | B5 | S5 | E7 | Not Specified | Not Specified |

| PBAE546 | B5 | S4 | E6 | Not Specified | Not Specified |

Data represents a range or is noted as not specified in the provided search results. Data sourced from nih.govplos.orgresearchgate.net.

Formulation with Amines (e.g., 3-amino-1-propanol, 4-amino-1-butanol, 1-(3-aminopropyl)-4-methyl piperazine, 2-((3-aminopropyl)amino)ethanol)

Application in Gene Therapy Vectors

This compound (PDDA) is a key component in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers that have shown significant promise as non-viral vectors for gene therapy. dovepress.comnih.govacs.orgregenhealthsolutions.info These polymers are engineered to effectively bind with nucleic acids, facilitate their entry into cells, and enable their release within the cellular environment, which are all critical steps for successful gene delivery. acs.org

PBAEs synthesized using this compound are adept at forming nanoparticles when mixed with plasmid DNA (pDNA). escholarship.org These nanoparticles serve as protective carriers for the genetic material, shielding it from degradation and facilitating its uptake by cells. frontiersin.org The unique chemical properties of these polymers, including their amine groups and hydrolytically cleavable ester bonds, are crucial for effective DNA binding, endocytosis, and subsequent intracellular release of the DNA. acs.org

Research has demonstrated that PBAE nanoparticles can be formulated to exhibit high transfection efficiency. For instance, nanoparticles composed of 2-((3-aminopropyl)amino)ethanol end-modified poly(this compound-co-3-amino-1-propanol), referred to as '536', have shown high efficacy in delivering DNA to various cell types. nih.govnih.gov The composition and structure of the PBAE, including the specific diacrylate and amine monomers used, play a significant role in the nanoparticle's size, charge, and ultimately its gene delivery performance. nih.govresearchgate.net

Table 1: Examples of PBAE Formulations Utilizing this compound for Gene Delivery

| Polymer Name/Identifier | Backbone Monomers | End-capping Monomer | Application/Target |

|---|---|---|---|

| PBAE "536" | This compound (B5), 3-amino-1-propanol (S3) | 2-((3-aminopropyl)amino)ethanol (E6) | Hepatocellular Carcinoma |

| PBAE537 | This compound (B5), 3-amino-1-propanol (S3) | 1-(3-aminopropyl)-4-methyl piperazine (E7) | Cervical Cancer |

| PBAE546 | This compound (B5), 4-amino-1-butanol (S4) | 2-(3-aminopropylamino)ethanol (E6) | Cervical Cancer |

| 5-3-J12 | This compound, 3-amino-1-propanol | 3,3'-iminobis(N,N-dimethylpropylamine) | Human Retinal Pigment Epithelial Cells |

A significant advantage of PBAE nanoparticles derived from this compound is their potential for cancer-specific targeting. researchgate.net This intrinsic biomaterial-mediated specificity allows for the delivery of therapeutic genes to cancer cells while minimizing effects on healthy tissues. nih.gov

Hepatocellular Carcinoma (HCC):

Studies have shown that nanoparticles made from the '536' polymer (2-((3-aminopropyl)amino)ethanol end-modified poly(this compound-co-3-amino-1-propanol)) can achieve high transfection rates in various human HCC cell lines, while having minimal impact on healthy hepatocytes. nih.govnih.gov In co-culture models containing both cancerous and healthy liver cells, these nanoparticles demonstrated preferential transfection of the cancer cells. nih.gov Furthermore, in vivo studies using a subcutaneous HCC mouse model confirmed the effective delivery of DNA to the tumor. nih.govresearchgate.net This selectivity is a crucial attribute for developing safer and more effective cancer gene therapies. nih.gov

Cervical Cancer:

In the context of cervical cancer, which is primarily caused by persistent high-risk human papillomavirus (HPV) infection, PBAE-based nanoparticles are being explored for the delivery of therapeutic nucleic acids. nih.govmdpi.com For instance, nanoparticles composed of PBAE537 and plasmids designed to restore p53 expression and target the HPV E7 oncoprotein have been investigated. frontiersin.orgnih.gov Another study developed nanoparticles using PBAE546, synthesized from this compound and 4-amino-1-butanol, to deliver a CRISPR/Cas9 system targeting the HPV16 E7 oncogene. nih.govresearchgate.net These nanoparticles demonstrated low toxicity and significantly inhibited the growth of cervical cancer xenograft tumors in mice. nih.gov

DNA/Nucleic Acid Delivery Systems

Role of this compound in Other Specialty Polymers

Beyond its applications in advanced biomedical fields, this compound is also a valuable monomer in the synthesis of other specialty polymers, including polyesters and polyurethanes. Its unique five-carbon linear structure can impart desirable properties to these materials. pcimag.com

1,5-Pentanediol, the precursor to this compound, is utilized in the production of polyester (B1180765) and polyurethane resins. basf.comxinsuvn.com In these applications, it contributes to a favorable balance of hardness and flexibility, as well as good adhesion and weatherability. basf.com When this compound is used as a reactive monomer, particularly in UV-curable formulations, it can enhance crosslink density and influence the final properties of the cured polymer. radtech2020.com

A significant driver for the increased interest in this compound is the development of bio-based production methods for its precursor, 1,5-pentanediol. pcimag.compyranco.com Traditionally derived from petroleum feedstocks, 1,5-pentanediol can now be produced from renewable resources like furfural (B47365), which is obtained from biomass such as corncobs. pcimag.com This has opened up the possibility of producing fully bio-based this compound. coatingsworld.com

This shift towards bio-based sourcing is part of a broader trend in the chemical industry to improve sustainability and reduce reliance on fossil fuels. pyranco.com Bio-based this compound is positioned as a sustainable and cost-competitive alternative to petroleum-based monomers like 1,6-hexanediol diacrylate (HDDA) in various applications, including UV-curable coatings and inks. pcimag.comradtech2020.com Research has shown that in many formulations, bio-based PDDA can provide nearly identical performance to HDDA, with potential advantages in areas like lower viscosity. pcimag.comradtech2020.com The availability of bio-based 1,5-pentanediol also enables the creation of a wide range of other bio-based polymers, including new polyesters and polyurethanes. coatingsworld.com

Analytical and Computational Characterization Techniques

Spectroscopic Characterization of 1,5-Pentanediol (B104693) Diacrylate and its Polymers

Spectroscopic methods are fundamental in the study of 1,5-Pentanediol diacrylate, providing detailed information about its molecular structure and the kinetics of its polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its polymers.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) confirms the presence of the acrylate (B77674) protons, which are crucial for polymerization. These typically appear in the range of 5.8-6.5 ppm. researchgate.net The spectra also allow for the identification of the pentanediol (B8720305) backbone protons. In the context of polymer characterization, ¹H NMR can be used to determine the average number of repeat units in macromers by comparing the integration of acrylate proton signals to those of the polymer backbone. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides complementary structural information by identifying the carbon skeleton of the molecule. nih.govgoogle.com The carbonyl carbon of the acrylate group and the carbons of the pentanediol chain each have distinct chemical shifts, confirming the structure of the monomer. For instance, in a study of 2,4-diethyl-1,5-pentanediol (B1339001) diacrylate, specific peaks in the ¹³C NMR spectrum were assigned to the various carbons in the molecule. google.com

A representative, though not specific to this compound, example of how NMR data is presented is shown below:

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Acrylate Protons | 5.8 - 6.5 | - |

| Carbonyl Carbon | - | ~165 |

| Methylene adjacent to Oxygen | ~4.1 | ~64 |

| Methylene Carbons | 1.4 - 1.7 | 22 - 28 |

This table is illustrative and actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for monitoring the conversion of the monomer into a polymer in real-time. This is typically achieved by tracking the disappearance of the acrylate double bond.

Real-time and In-situ IR: Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy allows for the continuous monitoring of the photopolymerization process. google.comresearchgate.net The decrease in the intensity of the IR absorbance band corresponding to the acrylate C=C double bond, often around 810 cm⁻¹ and 1635 cm⁻¹, is directly proportional to the degree of conversion. utexas.edupcimag.com This technique enables the study of polymerization kinetics under various conditions, such as different light intensities and temperatures. researchgate.netutexas.edu In-situ Attenuated Total Reflectance (ATR)-FTIR has also been employed to study the kinetics of related polymerization reactions, providing mechanistic insights. acs.orgacs.org For example, the photopolymerization of diacrylate resins has been studied by exposing thin films to UV radiation and monitoring the reaction by RT-FTIR. researchgate.net The rate of polymerization was observed to increase with light intensity up to a certain point, a phenomenon attributed to the rapid consumption of the photoinitiator. researchgate.net

The progress of the polymerization can be quantified by monitoring the decrease of the acrylate peak area, as illustrated in the conceptual data table below.

| Irradiation Time (s) | Acrylate Peak Area (Arbitrary Units) | Conversion (%) |

| 0 | 100 | 0 |

| 5 | 50 | 50 |

| 10 | 20 | 80 |

| 15 | 10 | 90 |

| 20 | 5 | 95 |

This table represents a hypothetical polymerization profile.

Raman spectroscopy offers a complementary method to IR for monitoring polymerization, particularly for systems where IR may be challenging. nih.gov It is well-suited for detecting changes in chemical bonds during the reaction. nih.gov

Conversion Profiling: Raman microscopy can be used to create conversion profiles by monitoring the decrease of the C=C vibrational band of the acrylate group. nih.gov This technique can provide high spatial resolution, allowing for the analysis of conversion gradients within a sample. aps.org While real-time monitoring with Raman microscopy for photopolymerization is not yet standard, the non-destructive nature of the technique allows for pairing with other analytical methods to correlate spectral data with physical properties. nih.gov

Infrared (IR) Spectroscopy (e.g., Real-time IR, In-situ IR)

Chromatographic and Separative Techniques

Chromatographic techniques are essential for assessing the purity of the monomer and its precursors, as well as for characterizing the molecular weight distribution of the resulting polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. epa.govlcms.cz

Polymer Characterization: GPC separates polymer molecules based on their size in solution. lcms.cz This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). nih.gov For example, in the characterization of poly(β-amino ester)s derived from diacrylates, GPC was used to analyze the synthesized polymers. pubcompare.ai The technique is crucial for understanding how reaction conditions affect the final polymer chain length. nih.gov GPC systems are typically equipped with a refractive index detector and can be coupled with other detectors like light scattering or viscometry for more comprehensive analysis. nih.gov

A typical GPC data table for a series of polymers might look like this:

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| Polymer A | 10,000 | 15,000 | 1.5 |

| Polymer B | 12,000 | 20,400 | 1.7 |

| Polymer C | 8,000 | 11,200 | 1.4 |

This is a representative data table. Actual values will depend on the specific polymerization.

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of the 1,5-Pentanediol precursor.

Purity Analysis: The synthesis of this compound begins with 1,5-Pentanediol. pcimag.comlookchem.com GC/MS can be used to analyze the purity of this diol precursor, ensuring that no significant impurities are carried over into the final monomer product. nih.govnist.govnist.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification. google.com For instance, GC/MS has been used to analyze diols in various reaction cultures. researchgate.net The purity of the starting materials is critical as impurities can affect the polymerization process and the properties of the final polymer.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Calorimetric and Thermal Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the polymerization of monomers like this compound. By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal events associated with the polymerization process. For acrylate monomers, this typically involves monitoring the exothermic peak that corresponds to the heat released during the free-radical polymerization of the acrylate double bonds. The integral of this exotherm is directly proportional to the extent of the reaction.

In studies of polymer systems, DSC is widely used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net Modulated-temperature DSC (MTDSC), an advanced form of the technique, can provide more detailed information by separating the total heat flow into reversing and non-reversing components. This allows for the accurate measurement of the heat capacity increment (ΔCp) at the glass transition, which can be used to quantify the amount of material in different phases or interfaces within a polymer blend. researchgate.net For UV-cured systems involving diacrylates, DSC analysis helps in assessing the degree of cure and the final thermal properties of the crosslinked polymer network. The technique can detect the glass transition (Tg) or the exothermic polymerization peaks, providing critical data for optimizing curing conditions and understanding the final material properties.

Below is an interactive table representing typical data obtained from a DSC analysis of an acrylate polymerization.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Polymerization Exotherm | 85.2 | 95.5 | -350.4 | Heat released during the curing/polymerization reaction. |

| Glass Transition (Tg) | 60.1 | - | - | Post-cure analysis showing the transition temperature of the final polymer. |

Note: The data in this table is illustrative and represents typical values for an acrylate polymerization, not specific experimental results for this compound.

Computational Chemistry and Modeling

Density Functional Theory (DFT) is a powerful computational method employed to investigate the electronic structure of molecules, enabling the detailed study of reaction mechanisms, transition states, and chemical selectivity. For reactions involving 1,5-Pentanediol and its derivatives, DFT calculations provide critical insights that are often difficult to obtain through experimental means alone.

A notable application is the elucidation of the organocatalytic chemoselective monoacylation of 1,5-Pentanediol. researchgate.net Experimental studies showed that certain C2-symmetric catalysts were highly effective in promoting monoacylation over diacylation. researchgate.net DFT calculations were instrumental in explaining this high selectivity. The modeling revealed that the amide carbonyl groups on the catalyst play a key role, and for C2-symmetric catalysts, indolyl NH groups were critical for enhancing chemoselectivity. researchgate.net The calculations disclosed the precise molecular recognition mechanism, showing how a network of multiple hydrogen bonds between the catalyst and 1,5-Pentanediol stabilizes the transition state, leading to the selective formation of the monoacylate. researchgate.netresearchgate.net DFT has also been used to support proposed reaction mechanisms for the deoxydehydration (DODH) of diols, confirming that the extrusion of an alkene from a rhenium(V) diolate is the rate-determining step. scribd.com

The table below summarizes findings from DFT studies on reactions involving 1,5-Pentanediol.

| Study Focus | Key Finding from DFT Calculations | Significance |

| Chemoselective Monoacylation of 1,5-Pentanediol researchgate.net | Stabilization of the transition state through a multiple hydrogen bonding network between the catalyst and the diol. | Explains the high selectivity for monoacylation over diacylation observed experimentally. |

| Role of Catalyst Structure researchgate.net | Amide carbonyl groups and indolyl NH groups in C2-symmetric catalysts are crucial for high chemoselectivity. | Provides a rational basis for catalyst design and optimization for selective reactions. |

| Deoxydehydration (DODH) of Diols scribd.com | Supported the proposed reaction mechanism involving alkene extrusion from a metal-diolate complex as the key step. | Validates mechanistic hypotheses and provides a deeper understanding of the catalytic cycle. |

Quantum chemical calculations are essential for predicting the thermodynamic properties of molecules, such as the heat of formation (enthalpy of formation), which is a critical parameter for understanding molecular stability and the energetics of chemical reactions. mdpi.com High-level methods, such as the G4 quantum method, are applied to calculate these properties with high accuracy, often referred to as "chemical accuracy" (within ~4 kJ/mol of experimental values). mdpi.com

For diols, including 1,5-Pentanediol, these calculations can be challenging. A study comparing experimental heats of formation for a series of α-ω-alkanediols with values predicted by group contribution (GC) models found significant discrepancies, with differences ranging from 9 to 25 kJ/mol. mdpi.com The G4 quantum method provides an independent and generally more reliable source of data when experimental and simpler model values disagree. mdpi.com These computational approaches allow for the determination of crucial data, such as ideal gas enthalpy, which is available for 1,5-Pentanediol from evaluated databases. nist.gov

The following table presents a comparison of experimental and calculated heats of formation for several diols, illustrating the application of quantum chemical methods.

| Compound | Experimental ΔHf (kJ/mol) | GC Model ΔHf (kJ/mol) | G4 Calculation ΔHf (kJ/mol) |

| 1,3-Propanediol | -460.5 | -455.5 | -459.6 |

| 1,4-Butanediol | -487.6 | -476.1 | -488.2 |

| 1,5-Pentanediol | -502.5 | -496.6 | -508.8 |

Data sourced from a comparative study on heats of formation. mdpi.com

Computational modeling is a vital tool for understanding molecular recognition, the specific interaction between two or more molecules. In the context of 1,5-Pentanediol, modeling has been successfully used to explain how catalysts can selectively react with one of the two hydroxyl groups.

The chemoselective monoacylation of 1,5-Pentanediol by organocatalysts has been investigated in detail using computational methods. researchgate.net Although 1,5-Pentanediol has two identical hydroxyl groups as recognition sites, catalysts can achieve high selectivity. Theoretical studies based on DFT calculations revealed that a precise molecular recognition process is essential. researchgate.net The model showed that a multiple hydrogen bonding network forms between the diol and the catalyst, which is crucial for achieving fine molecular recognition and stabilizing the desired transition state. researchgate.netresearchgate.net In another example, molecular dynamics modeling was used to investigate a 1,5-Pentanediol intercalate, with the simulation successfully explaining why this specific intercalate could not be stably synthesized. ethz.ch

Key interactions identified through computational modeling in the monoacylation of 1,5-Pentanediol are outlined in the table below.

| Interacting Groups (Catalyst-Substrate) | Type of Interaction | Role in Molecular Recognition |

| Catalyst Amide Carbonyl Group & Diol Hydroxyl Group researchgate.net | Hydrogen Bonding | Primary interaction site, key for binding the substrate. |

| Catalyst Indolyl NH Group & Diol Hydroxyl Group researchgate.net | Hydrogen Bonding | Enhances chemoselectivity and reactivity, particularly in C2-symmetric catalysts. |

| Free Diol-OH & Acetate (B1210297) Anion researchgate.net | Two-Point Hydrogen Bonding | Stabilizes the transition state leading to the monoacylated product. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their physical, chemical, or biological activity. For the acrylate class of chemicals, including this compound, QSAR models are developed to predict various endpoints, particularly toxicity, without the need for extensive experimental testing. researchgate.netmst.dk

The fundamental principle of QSAR is that the activity of a chemical is a function of its molecular structure and physicochemical properties. mst.dk Models have been developed to distinguish mutagenic from non-mutagenic acrylates and related compounds for endpoints such as the Ames test and mammalian cell gene mutation tests. researchgate.net These models use a variety of calculated molecular descriptors (e.g., constitutional, 2D, and 3D descriptors) and statistical methods like linear discriminant analysis (LDA) or partial least squares (PLS) to build the relationship. researchgate.netnih.gov Successful QSAR models can be used to screen new acrylate monomers during the design phase to minimize potential human health risks. researchgate.net

The components of a typical QSAR study for acrylates are summarized in the following table.

| Component | Description | Example for Acrylates |

| Dataset | A collection of chemicals with known structural information and measured activity data. | A set of acrylate and methacrylate (B99206) compounds with experimental data on mutagenicity or cytotoxicity. researchgate.net |

| Molecular Descriptors | Numerical values derived from the chemical structure that encode physicochemical properties. | Constitutional, 2D, and 3D descriptors calculated using software like DRAGON. researchgate.netnih.gov |

| Statistical Model | A mathematical algorithm used to find a correlation between descriptors and activity. | Linear Discriminant Analysis (LDA) or Partial Least Squares (PLS) modeling. researchgate.netnih.gov |

| Validation | The process of assessing the robustness and predictive power of the model, often using an external set of compounds. | Internal and external validation to ensure the model's reliability for predicting the activity of new compounds. researchgate.net |

| Applicability Domain | The chemical space in which the model is considered to be reliable. | Defining the range of acrylate structures for which the model's predictions are valid. |

Environmental and Sustainability Aspects of 1,5 Pentanediol Diacrylate Research

Life Cycle Assessment (LCA) Studies for Bio-based Production